molecular formula C9H9Br B6210598 (2-bromoprop-2-en-1-yl)benzene CAS No. 60468-22-6

(2-bromoprop-2-en-1-yl)benzene

Cat. No.: B6210598
CAS No.: 60468-22-6
M. Wt: 197.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromoprop-2-en-1-yl)benzene, with the CAS number 60468-22-6, is a high-value organobromine compound serving as a critical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C9H9Br and a molecular weight of 197.07 , is characterized by its aromatic ring and a reactive allylic bromide moiety. This structure makes it an excellent electrophile and a versatile intermediate for constructing more complex molecular architectures, particularly in nucleophilic substitution reactions and metal-catalyzed cross-couplings. Supplied at a purity of Not Less Than (NLT) 97% , this reagent is manufactured under ISO-certified quality systems, ensuring consistency and reliability for critical research and development applications. Its primary research value lies in its role as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs) . The bromine atom is an excellent leaving group, facilitating reactions where the this compound scaffold is incorporated into larger molecules to impart specific biological activity or to serve as a precursor for further functionalization. WARNING: This product is For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

60468-22-6

Molecular Formula

C9H9Br

Molecular Weight

197.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromoprop 2 En 1 Yl Benzene and Its Derivatives

Strategies for Carbon-Bromine Bond Formation on the Propenyl Moiety

This approach focuses on introducing the bromine atom at the C2-position of a pre-synthesized allylbenzene (B44316) or a related precursor. Key strategies include direct bromination, dehydrohalogenation of dihaloalkanes, and the halogenation of alkynes followed by reduction.

Direct Bromination of Precursor Alkenes

The direct bromination of allylbenzene is a common method for introducing a bromine atom into the propenyl side chain. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of brominating agent and the presence of radical initiators or light.

Allylic bromination, which targets the carbon atom adjacent to the double bond, can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or upon irradiation with UV light. This reaction proceeds via a free radical mechanism. The initiation step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from allylbenzene to form a resonance-stabilized allylic radical. This radical can exist in two resonance forms, which can then react with a bromine molecule (generated in low concentrations from NBS) to yield a mixture of isomeric brominated products. To favor the formation of (2-bromoprop-2-en-1-yl)benzene, reaction conditions can be optimized to promote the thermodynamic product.

Table 1: Regioselective Allylic Bromination of Allylbenzene

EntryBrominating AgentInitiator/ConditionsMajor Product(s)Reference
1N-Bromosuccinimide (NBS)Benzoyl peroxide, CCl₄, reflux(3-Bromoprop-1-en-1-yl)benzene and (1-bromoprop-2-en-1-yl)benzene google.com
2N-Bromosuccinimide (NBS)UV light, CCl₄, refluxMixture of allylic bromides libretexts.org

Note: The exact ratio of isomers can be influenced by factors such as reaction time, temperature, and solvent.

Dehydrohalogenation Routes from Dihaloalkanes

An alternative strategy involves the elimination of hydrogen bromide from a suitable dihaloalkane precursor. This method typically involves a two-step process: the initial dihalogenation of a starting material, followed by a base-induced elimination.

For the synthesis of this compound, a plausible route starts with 1-phenylpropane. Radical bromination of 1-phenylpropane can introduce bromine at the benzylic position to yield (1-bromopropyl)benzene. Subsequent addition of bromine across the double bond of a related alkene, or a second bromination under more forcing conditions, could yield a dibrominated intermediate. A more direct precursor would be 1,2-dibromo-1-phenylpropane. Treatment of this vicinal dibromide with a base can induce the elimination of one equivalent of HBr. The regioselectivity of this elimination is crucial. The use of a hindered base can favor the formation of the less substituted alkene, potentially leading to the desired product. For instance, selective dehydrobromination of 1,2-dibromo-1-phenylethane with a strong base under phase-transfer catalysis has been shown to yield α-bromostyrene. orgsyn.org A similar approach with a carefully chosen substrate and base could yield this compound.

Another potential precursor is 2,2-dibromo-1-phenylpropane. This geminal dibromide, upon treatment with a strong base, can undergo dehydrobromination to furnish the target vinyl bromide. pearson.comchegg.com

Table 2: Dehydrohalogenation of Dihaloalkanes

Starting MaterialReagentsProductReference
1,2-Dibromo-1-phenylethaneKOH, Toluene, Phase-transfer catalystα-Bromostyrene orgsyn.org
2,2-Dibromo-1-phenylpropaneFused KOH, 200 °C1-Phenylpropyne organic-chemistry.org

Note: The reaction conditions significantly influence the product distribution, with internal alkynes often being the thermodynamically favored product in double dehydrohalogenations.

Halogenation of Alkynes Followed by Reduction

This methodology involves the initial construction of a carbon-carbon triple bond, followed by the regio- and stereoselective addition of HBr and subsequent reduction. The starting material for this route would be 1-phenyl-1-propyne (B1211112).

The hydrobromination of 1-phenyl-1-propyne with HBr can proceed via different mechanisms depending on the reaction conditions, leading to various regio- and stereoisomers of the resulting vinyl bromide. researchgate.net The Markovnikov addition of HBr would place the bromine atom at the C2 position, leading to (Z)- and (E)-2-bromo-1-phenyl-1-propene. Subsequent selective reduction of the double bond without affecting the carbon-bromine bond or the aromatic ring would be required to arrive at the final product, which is not a straightforward transformation. A more direct approach would be the anti-Markovnikov addition of HBr, which is not the typical outcome for this reaction.

A more viable strategy within this category would be the halogenation of the alkyne with Br₂ to form a dibromoalkene, followed by a selective reduction or elimination/addition sequence. However, controlling the regiochemistry to obtain the desired this compound is challenging.

Construction of the Propenylbenzene Skeleton

This approach involves forming the core propenylbenzene structure from smaller fragments, with the bromine atom already positioned on one of the reactants. This can be achieved through powerful carbon-carbon bond-forming reactions such as olefination and palladium-catalyzed cross-coupling reactions.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a direct method for the formation of carbon-carbon double bonds and can be adapted to synthesize this compound.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. libretexts.orglibretexts.orgmasterorganicchemistry.com To synthesize the target compound, benzaldehyde (B42025) would be reacted with a bromo-substituted Wittig reagent, such as (1-bromoethenyl)triphenylphosphonium bromide. This ylide can be prepared from the corresponding phosphonium (B103445) salt, which is synthesized by the reaction of triphenylphosphine (B44618) with a suitable 1,1-dihaloethane derivative. The reaction of the ylide with benzaldehyde would then furnish this compound. doubtnut.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. study.comalfa-chemistry.com This reaction often offers advantages in terms of reagent preparation and product purification. For this synthesis, benzaldehyde would be treated with the carbanion generated from diethyl (1-bromoethenyl)phosphonate. This phosphonate reagent can be synthesized via the Michaelis-Arbuzov reaction of a trialkyl phosphite (B83602) with a 1,1-dibromoethane (B1583053) derivative. alfa-chemistry.com The HWE reaction typically favors the formation of the (E)-alkene, which in this case would be the desired product. organic-chemistry.org

Table 3: Olefination Reactions for the Synthesis of this compound

ReactionAldehydeYlide/Phosphonate PrecursorBaseProduct
WittigBenzaldehyde(1-Bromoethenyl)triphenylphosphonium bromiden-BuLiThis compound
HWEBenzaldehydeDiethyl (1-bromoethenyl)phosphonateNaHThis compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) utilizing Brominated or Olefinic Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed to construct the propenylbenzene skeleton.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov To synthesize this compound, one could envision the coupling of phenylboronic acid with a suitable brominated alkene partner, such as 2,3-dibromopropene. The reaction would need to be selective for the coupling at one of the C-Br bonds, which can be challenging to control.

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A potential Heck reaction route to the target molecule would involve the coupling of bromobenzene (B47551) with a 2-bromo-substituted alkene, such as 2-bromo-1-propene. The regioselectivity of the Heck reaction can sometimes be an issue, potentially leading to a mixture of products. brainly.com

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

ReactionAryl ComponentAlkene/Boronic Acid ComponentCatalyst/BaseProduct
Suzuki-MiyauraPhenylboronic acid2,3-DibromopropenePd(PPh₃)₄ / Na₂CO₃This compound
HeckBromobenzene2-Bromo-1-propenePd(OAc)₂ / PPh₃ / Et₃NThis compound

Grignard Reagent or Organolithium Chemistry in Carbon-Carbon Bond Formation

The formation of the crucial carbon-carbon bond between the benzene (B151609) ring and the propenyl unit can be effectively achieved using powerful nucleophiles such as Grignard reagents or organolithium compounds. These organometallic reagents are instrumental in creating C-C bonds by attacking suitable electrophilic carbon centers.

A primary strategy involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), with an appropriate electrophile like 2,3-dibromopropene. In this scenario, the nucleophilic phenyl group attacks the less sterically hindered and more reactive allylic carbon of 2,3-dibromopropene, displacing one of the bromide ions and forming the desired phenyl-propenyl linkage.

Reaction Scheme: Grignard Approach

Reactant A Reactant B Product
Phenylmagnesium Bromide 2,3-Dibromopropene This compound

Friedel-Crafts Alkylation Approaches for Benzyl-Alkyl Linkage

Friedel-Crafts alkylation is a cornerstone of organic chemistry for attaching alkyl substituents to an aromatic ring. mt.com This electrophilic aromatic substitution involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comperiodicchemistry.com

In the context of synthesizing this compound, this approach would involve reacting benzene with an alkylating agent like 2,3-dibromopropene. The Lewis acid catalyst would abstract a bromide from the alkyl halide, generating a carbocation electrophile. periodicchemistry.com The benzene ring then acts as a nucleophile, attacking the carbocation to form the benzyl-alkyl bond. libretexts.org

However, the Friedel-Crafts alkylation is fraught with several limitations that can complicate the synthesis of this specific target molecule. lumenlearning.com

Challenges in Friedel-Crafts Alkylation for this compound Synthesis

Challenge Description
Carbocation Rearrangement The initially formed carbocation can rearrange to a more stable form, leading to a mixture of isomeric products. lumenlearning.com
Polyalkylation The product, an alkylated benzene, is often more reactive than the starting material, leading to multiple alkyl groups being added to the ring. periodicchemistry.comlumenlearning.com
Substrate Deactivation The presence of the bromine atom on the alkylating agent can influence the reactivity and potentially lead to side reactions.

| Use of Hazardous Reactants | Traditional Friedel-Crafts reactions often employ hazardous materials like benzene, which is a known carcinogen. sciencemadness.org |

These drawbacks, particularly the potential for carbocation rearrangement and side reactions, make controlling the outcome of Friedel-Crafts alkylation for this specific synthesis a significant challenge. sciencemadness.org

Stereoselective and Regioselective Synthesis of Isomeric Forms

Achieving regioselectivity is a critical challenge in the synthesis of this compound. The placement of the bromine atom on the propenyl chain and the point of attachment to the benzene ring determine the final isomer. The desired product is just one of several possible structural isomers.

Potential Isomers of Brominated Allylbenzene

Isomer Name Structure Key Difference
This compound C₆H₅-CH₂-C(Br)=CH₂ Bromine on the second carbon of the propene chain.
(3-bromoprop-1-en-2-yl)benzene C₆H₅-C(=CH₂)-CH₂Br Phenyl group on the second carbon, bromine on the third.

Synthetic strategies must be designed to favor the formation of the desired 2-bromo isomer. For instance, in a Grignard reaction using 2,3-dibromopropene, the regioselectivity of the nucleophilic attack is crucial. The reaction must favor substitution at the C3 position (allylic) over the C2 position (vinylic) to yield the correct carbon skeleton. Subsequent steps or alternative synthetic routes would be needed to ensure the bromine is correctly positioned. The choice of starting materials and reaction pathway is paramount in directing the outcome and minimizing the formation of unwanted isomers.

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to many of the synthetic routes for this compound, enhancing reaction rates and influencing selectivity.

In Friedel-Crafts alkylation, strong Lewis acids are indispensable catalysts. mt.com They function by activating the alkyl halide, making it a more potent electrophile. periodicchemistry.com The choice of catalyst can influence the reaction's efficiency and potentially mitigate some of its inherent problems, although challenges like rearrangement and polyalkylation often persist.

For syntheses involving organometallic reagents, transition metal catalysts are often employed in cross-coupling reactions. While not explicitly detailed for this exact molecule in available literature, related syntheses of allylbenzenes often benefit from catalysts. For example, a nickel catalyst can be used in the reaction between a Grignard reagent and a benzyl (B1604629) halide. google.com Such catalysts facilitate the formation of the C-C bond under milder conditions and can offer improved yields and selectivity compared to uncatalyzed reactions.

Potential Catalysts and Their Roles

Synthetic Approach Catalyst Type Example Role of Catalyst
Friedel-Crafts Alkylation Lewis Acid AlCl₃, FeCl₃ Activates the alkyl halide to generate the electrophile. mt.com

The development of more advanced, selective catalysts remains a key area of research for improving the synthesis of complex molecules like this compound.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves a critical evaluation of solvents, reagents, and energy usage. mdpi.com

A primary concern in traditional methods like Friedel-Crafts alkylation is the use of hazardous solvents and reactants, such as benzene. sciencemadness.org Green chemistry encourages the substitution of these substances with safer alternatives. Furthermore, the use of strong, stoichiometric Lewis acids like AlCl₃ generates significant amounts of acidic waste.

Application of Green Chemistry Principles

Principle Application to Synthesis
Use of Safer Solvents Replacing carcinogenic solvents like benzene with greener alternatives (e.g., toluene, or solvent-free conditions). sciencemadness.orgmdpi.com
Catalysis over Stoichiometry Developing recyclable, solid acid catalysts to replace traditional Lewis acids, minimizing waste.
Atom Economy Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.

| Energy Efficiency | Exploring alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. mdpi.com |

By integrating these principles, future synthetic routes for this compound and its derivatives can be designed to be not only efficient and selective but also more environmentally sustainable.

Applications of 2 Bromoprop 2 En 1 Yl Benzene in Advanced Organic Synthesis and Materials Science Research

Role as a Synthon for Complex Molecule Construction

The strategic placement of the bromine atom on the double bond and the adjacent benzyl (B1604629) group makes (2-bromoprop-2-en-1-yl)benzene a powerful building block for a variety of carbon-carbon bond-forming reactions. This reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks with a high degree of control.

Precursor to Highly Functionalized Styrene (B11656) Derivatives

This compound serves as an excellent precursor for the synthesis of a wide array of highly functionalized styrene derivatives. The vinyl bromide functionality readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents at the 2-position of the propenyl chain. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Suzuki Coupling Reactions: In the presence of a palladium catalyst and a base, this compound can be coupled with various arylboronic acids to yield 2-aryl-substituted styrene derivatives. wikipedia.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired products. The versatility of the Suzuki reaction allows for the incorporation of a broad range of aromatic and heteroaromatic moieties. libretexts.orgresearchgate.net

EntryArylboronic AcidCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂-K₃PO₄Dioxane92
33-Thienylboronic acidPd₂(dba)₃SPhosCs₂CO₃THF88

Table 1. Examples of Suzuki Coupling Reactions with this compound.

Heck and Sonogashira Coupling Reactions: Similarly, the Heck reaction enables the arylation or vinylation of the double bond, while the Sonogashira coupling facilitates the introduction of acetylenic groups. organic-chemistry.orgorganic-chemistry.org These reactions provide access to a diverse range of styrene derivatives with extended conjugation and tailored electronic properties, which are of interest in materials science for applications in organic electronics and polymer chemistry. researchgate.net

Building Block for Fused-Ring Systems

The strategic arrangement of reactive sites in derivatives of this compound allows for its use in the construction of fused-ring systems through intramolecular cyclization reactions. The intramolecular Heck reaction is a particularly powerful tool in this regard, enabling the formation of various carbocyclic and heterocyclic scaffolds. wikipedia.orgresearchgate.net

For instance, a this compound derivative bearing a suitably positioned alkene or alkyne tether on the phenyl ring can undergo an intramolecular palladium-catalyzed cyclization to form a new ring. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the tether. This methodology has been successfully applied to the synthesis of a variety of fused-ring systems, including indenes, dihydronaphthalenes, and other polycyclic aromatic compounds. chim.it

SubstrateCatalyst SystemProductRing SizeYield (%)
ortho-allyl-(2-bromoprop-2-en-1-yl)benzenePd(OAc)₂/PPh₃Dihydroindene derivative578
ortho-vinyl-(2-bromoprop-2-en-1-yl)benzenePd₂(dba)₃/dppfDihydronaphthalene derivative685

Table 2. Intramolecular Heck Reactions for the Synthesis of Fused-Ring Systems.

Intermediate in the Synthesis of Bioactive Scaffolds (excluding final product discussion)

The core structure of this compound can be found embedded within more complex molecules that serve as intermediates in the synthesis of biologically active compounds. The ability to functionalize both the vinyl bromide and the phenyl ring allows for the elaboration of this simple building block into intricate molecular architectures that form the backbone of various bioactive scaffolds. For example, the styrene derivatives and fused-ring systems synthesized from this compound can be further modified to introduce pharmacophoric groups, leading to the generation of libraries of compounds for drug discovery programs.

Contributions to Methodological Development in Synthetic Chemistry

Beyond its direct application in the synthesis of complex molecules, this compound also plays a role in the advancement of synthetic methodologies. Its well-defined reactivity makes it a useful substrate for testing the efficacy of new catalysts, ligands, and reaction conditions.

Catalyst Development and Ligand Design

The palladium-catalyzed cross-coupling reactions of this compound are frequently employed as benchmark reactions to evaluate the performance of newly developed catalysts and ligands. The efficiency of a catalyst system can be assessed by monitoring the yield, reaction time, and catalyst loading required for the successful coupling of this compound with various coupling partners. The development of highly active and robust catalysts is crucial for making these synthetic transformations more efficient and sustainable.

Phosphine (B1218219) ligands, in particular, play a critical role in modulating the reactivity and stability of palladium catalysts. nih.gov The steric and electronic properties of the phosphine ligand can significantly influence the outcome of a cross-coupling reaction. This compound serves as a valuable substrate for screening libraries of phosphine ligands to identify the optimal ligand for a specific transformation. organic-chemistry.org

Exploration of Novel Reaction Conditions (e.g., solvent-free, flow chemistry)

There is a growing interest in developing more environmentally friendly and efficient synthetic methods. This compound is utilized as a model substrate in studies exploring novel reaction conditions, such as solvent-free reactions and continuous flow chemistry. umontreal.ca

Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying product purification. The feasibility of conducting cross-coupling reactions of this compound under solvent-free conditions is an active area of research.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. vapourtec.com The use of this compound in flow chemistry setups allows for the rapid optimization of reaction parameters and the development of more efficient and sustainable synthetic processes.

Applications in Polymer Chemistry and Advanced Materials Research

Monomer for Specialty Polymers and Copolymers

There is no available scientific literature or patent documentation that describes the use of this compound as a monomer for the synthesis of specialty polymers or copolymers. Research into the polymerization of this specific monomer, including the types of polymers formed, their properties, and potential applications, does not appear in the public domain.

Precursor for Organic Electronic Materials

Spectroscopic and Computational Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For (2-bromoprop-2-en-1-yl)benzene, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offering profound insights into the molecule's covalent framework.

Based on the structure of this compound, the following ¹H and ¹³C NMR signals can be predicted. The phenyl group protons would appear in the aromatic region (δ 7.2-7.4 ppm), the benzylic protons (CH₂) would be adjacent to both the phenyl ring and the double bond (δ ~3.7 ppm), and the two vinylic protons (=CH₂) would be in the alkene region (δ ~5.5-6.0 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)Multiplicity / Type
C1 (Benzylic CH₂)~3.70~45Singlet (s)
C2 (Quaternary C=)-~138Quaternary
C3 (Vinylic =CH₂)~5.6 (Ha), ~5.9 (Hb)~120Singlets (s) or Doublets (d)
C4 (Aromatic C-ipso)-~139Quaternary
C5/C9 (Aromatic C-ortho)~7.30~129Doublet (d)
C6/C8 (Aromatic C-meta)~7.35~128Triplet (t)
C7 (Aromatic C-para)~7.25~127Triplet (t)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle. They reveal correlations between nuclei that are coupled through bonds. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY spectra would show correlations among the protons of the phenyl ring (ortho, meta, and para positions). However, no cross-peaks would be expected between the benzylic (CH₂) protons and the vinylic (=CH₂) protons as they are separated by four bonds and lack a three-bond coupling partner.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This is instrumental for assigning carbon signals. An HSQC spectrum would definitively link the proton signal at ~3.70 ppm to the benzylic carbon, the vinylic proton signals to the vinylic carbon, and the aromatic proton signals to their respective aromatic carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This technique is powerful for connecting molecular fragments. Key HMBC correlations for this molecule would include:

The benzylic protons (H1) correlating to the vinylic carbons (C2, C3) and the aromatic ipso- and ortho-carbons (C4, C5/C9).

The vinylic protons (H3) correlating to the benzylic carbon (C1) and the quaternary vinylic carbon (C2).

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. scispace.comnih.gov For flexible molecules like this compound, rotation around the C1-C4 (benzyl-phenyl) bond could be investigated using variable temperature NMR studies. At low temperatures, this rotation might slow sufficiently to cause broadening or splitting of the signals for the ortho- and meta-protons of the phenyl ring, which become inequivalent. Analysis of the line shapes at different temperatures can provide quantitative data on the energy barrier to this rotation. copernicus.org

Solid-state NMR (ssNMR) provides information on the structure and dynamics of molecules in the solid phase. wikipedia.orgemory.edu Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in solids these interactions provide valuable structural information. st-andrews.ac.uk For an organobromine compound, ssNMR could be particularly insightful. The bromine nucleus (⁷⁹Br and ⁸¹Br) is quadrupolar, meaning its interaction with the local electric field gradient is sensitive to the electronic environment. researchgate.net While direct observation of bromine signals can be challenging due to significant line broadening, its influence on neighboring nuclei like ¹³C can be observed. wikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic broadening and obtain higher resolution spectra. wikipedia.org

Mass Spectrometry (MS) in Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₉H₉Br) is 197 g/mol . Due to the nearly equal natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) of almost equal intensity at m/z 197 and 199. docbrown.info

The fragmentation of this compound under electron ionization (EI) would be expected to proceed through several key pathways based on the stability of the resulting fragments:

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), giving a prominent cation at m/z 117. This C₉H₉⁺ ion is likely the stable phenylallyl cation.

Benzylic Cleavage: Cleavage of the C1-C2 bond would result in the formation of a benzyl (B1604629) radical (C₇H₇•) and a C₂H₂Br⁺ fragment, or a benzyl cation (C₇H₇⁺) at m/z 91. The benzyl cation can rearrange to the highly stable tropylium ion, making the m/z 91 peak a common feature in the mass spectra of benzyl-containing compounds.

Loss of HBr: Elimination of a hydrogen bromide molecule could lead to a fragment ion at m/z 116.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonOrigin
197/199[C₉H₉Br]⁺•Molecular Ion (M/M+2)
117[C₉H₉]⁺Loss of •Br
116[C₉H₈]⁺•Loss of HBr
91[C₇H₇]⁺Benzylic cleavage, often tropylium ion

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. nih.gov This capability is invaluable for monitoring complex reactions and identifying transient intermediates. nih.gov In reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, HRMS can be coupled with techniques like electrospray ionization (ESI) to gently ionize and detect reactive species directly from the reaction mixture, providing direct evidence for proposed mechanistic pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features. These include:

Aromatic C-H stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretch: From the benzylic CH₂ group, appearing just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretches appear in the 1600-1450 cm⁻¹ region, while the alkene C=C stretch would be observed around 1640 cm⁻¹.

C-Br stretch: This bond vibration appears in the fingerprint region, typically between 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C=C bonds of the aromatic ring and the vinyl group would be expected to produce strong signals in the Raman spectrum. The C-Br stretch would also be Raman active. For reaction monitoring, the disappearance of the C-Br band or the C=C vinyl band could be used to track the consumption of the starting material.

Following a comprehensive search of academic and chemical literature databases, no specific X-ray crystallography data for the compound "this compound" could be located. This suggests that the solid-state structure of this particular compound has not been determined or, if determined, the results have not been made publicly available in the searched repositories.

Therefore, it is not possible to provide the detailed research findings and data tables for the section "5.4. X-ray Crystallography for Precise Solid-State Structure Determination" as requested. The generation of scientifically accurate content for this specific topic is contingent on the existence and accessibility of the primary research data.

Theoretical and Computational Chemistry Studies of 2 Bromoprop 2 En 1 Yl Benzene

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis, Frontier Orbital Theory)

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. For (2-bromoprop-2-en-1-yl)benzene, these calculations would reveal the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

Frontier Orbital Theory: This theory utilizes the HOMO and LUMO to predict the outcome of chemical reactions. For this compound, analyzing the shapes and energies of its frontier orbitals would provide insights into its behavior in various reactions, such as nucleophilic substitutions or cycloadditions. The theory posits that the most favorable interactions occur between the HOMO of one molecule and the LUMO of another.

Conformational Analysis and Energy Landscape Mapping

This compound possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements, or conformations.

Conformational Analysis: This involves identifying the stable conformations of the molecule and determining their relative energies. Computational methods, such as molecular mechanics or quantum chemistry calculations, would be used to rotate the bonds systematically and calculate the energy of each resulting conformation. The most stable conformers correspond to energy minima on the potential energy surface.

Energy Landscape Mapping: A potential energy surface (PES) is a multi-dimensional surface that represents the potential energy of a system as a function of its atomic coordinates. Mapping the energy landscape for this compound would illustrate the different conformers as valleys on this surface and the transition states between them as saddle points. This map is crucial for understanding the molecule's flexibility and the pathways for conformational changes.

Reaction Pathway and Transition State Characterization using Quantum Chemistry

Quantum chemistry methods are powerful tools for investigating the mechanisms of chemical reactions.

Reaction Pathway Analysis: For a given reaction involving this compound, computational chemists can map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The intrinsic reaction coordinate (IRC) is often calculated to confirm that a transition state connects the desired reactant and product.

Transition State Characterization: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Quantum chemical calculations can determine the geometry and energy of the transition state. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule.

MD simulations of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements over time. These simulations can provide insights into:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvation Effects: How the presence of a solvent affects the structure and dynamics of the molecule.

Interactions with other molecules: How this compound might interact with other chemical species in its environment.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental results to validate the computational model.

For this compound, the following spectroscopic parameters could be predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental NMR spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed to predict the appearance of an IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption wavelengths in a UV-Vis spectrum, providing information about the electronic transitions within the molecule.

Without available experimental or computational data in the scientific literature for this compound, the specific values for the properties discussed in this article cannot be presented.

Emerging Research Directions and Future Perspectives for 2 Bromoprop 2 En 1 Yl Benzene

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For (2-bromoprop-2-en-1-yl)benzene, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Current research in the broader field of allylic and vinylic bromide synthesis offers valuable insights. Traditional methods often rely on harsh reagents and produce significant waste. researchgate.net Future efforts for synthesizing this compound are expected to focus on catalytic methods that exhibit high atom economy. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst for the allylic bromination of corresponding alkenes is a well-established but optimizable method. chemistrysteps.com Innovations may include the development of novel, recyclable brominating agents or the use of enzymatic or heterogeneous catalysts to improve sustainability. nih.gov

Solvent choice is another critical factor. A shift towards greener solvents, such as ionic liquids or supercritical fluids, or even solvent-free reaction conditions, could significantly reduce the environmental footprint of the synthesis of this compound. rsc.org Furthermore, flow chemistry presents a promising platform for a safer, more efficient, and scalable production of this and other reactive intermediates.

A comparative look at different synthetic strategies is presented in the table below:

Synthetic StrategyTraditional ApproachEmerging Sustainable Approach
Brominating Agent Elemental BromineN-Bromosuccinimide (NBS), Enzymatic Bromination
Catalyst Stoichiometric Lewis AcidsRecyclable Heterogeneous Catalysts
Solvent Chlorinated SolventsGreen Solvents (e.g., Ionic Liquids), Solvent-free
Process Batch ProcessingContinuous Flow Chemistry

Exploration of Unconventional Reactivity Modes

The dual reactivity of this compound, stemming from its allylic and vinylic bromide moieties, opens the door to exploring unconventional reaction pathways. While vinyl halides are typically unreactive in classical SN1 and SN2 reactions, they can participate in a variety of transition-metal-catalyzed cross-coupling reactions. youtube.com

Recent studies on vinyl bromides have revealed novel reactivity patterns, such as cine-substitution, where the incoming group attaches to the carbon adjacent to the one bearing the leaving group, a departure from the typical ipso-substitution. organic-chemistry.orgrsc.org This could be a fruitful area of investigation for this compound, potentially leading to the synthesis of novel molecular scaffolds.

The allylic bromide functionality, on the other hand, is highly susceptible to nucleophilic substitution. The interplay between these two reactive sites could be exploited in cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. For example, a reaction could be designed where an initial substitution at the allylic position triggers a subsequent cross-coupling at the vinylic position.

Integration into Photoredox and Electro-organic Catalysis

Photoredox and electro-organic catalysis are rapidly emerging as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods. acs.org The integration of this compound into these catalytic systems is a promising research direction.

In the realm of photoredox catalysis, visible light can be used to generate radical intermediates from allylic and vinylic halides under exceptionally mild conditions. acs.orgnih.gov For this compound, this could enable a range of transformations, including C-C and C-heteroatom bond formation, without the need for stoichiometric metallic reductants. acs.org For example, the photoredox-catalyzed coupling of this compound with various nucleophiles could provide a direct route to functionalized derivatives.

Electro-organic synthesis offers another avenue for activating the C-Br bonds in this compound. By using an electric current to drive redox reactions, it is possible to achieve transformations that are difficult to access through conventional means. The electrochemical reduction of the vinyl bromide moiety could generate a vinyl radical or anion, which could then participate in a variety of coupling reactions.

The following table summarizes potential applications in these emerging fields:

Catalysis TypePotential Application for this compoundAdvantages
Photoredox Catalysis Allylic and vinylic functionalization via radical intermediates.Mild reaction conditions, high functional group tolerance, sustainable.
Electro-organic Catalysis Reductive coupling reactions at the vinylic position.Avoids the use of chemical reductants, precise control over reactivity.

Design of Novel Architectures for Materials Science Applications

The unique structure of this compound makes it an attractive building block for the design of novel polymers and functional materials. The presence of the vinyl group suggests its potential as a monomer in polymerization reactions.

The polymerization of functionalized styrenes is a well-established field, and the methodologies developed there could be adapted for this compound. acs.orgacs.orgosti.gov The resulting polymers would possess pendant bromo-allylic groups, which could be further functionalized to introduce a wide range of properties, such as flame retardancy, altered refractive index, or sites for cross-linking.

Furthermore, the rigid phenyl group combined with the reactive bromo-allyl moiety could be utilized in the synthesis of liquid crystals or other ordered materials. The ability to precisely control the arrangement of these molecules could lead to materials with interesting optical or electronic properties.

Addressing Stereochemical Control Challenges in Derivatization

The allylic nature of one of the C-Br bonds in this compound introduces the potential for stereoisomerism in its derivatives. Achieving high levels of stereochemical control in reactions involving this compound is a significant challenge and a key area for future research.

The development of stereoselective methods for the substitution of the allylic bromide is of particular interest. This could involve the use of chiral catalysts or auxiliaries to direct the approach of the nucleophile, leading to the preferential formation of one enantiomer or diastereomer. Asymmetric allylic alkylation is a powerful tool in organic synthesis, and its application to this compound could provide access to a wide range of chiral building blocks. nih.gov

Moreover, the stereochemistry of the double bond (E/Z) in the final products of reactions at the vinylic position will also need to be carefully controlled, often dictated by the mechanism of the chosen cross-coupling reaction.

Interdisciplinary Research Opportunities Involving the Chemical Compound

The versatile reactivity of this compound makes it a valuable tool for interdisciplinary research, particularly in medicinal chemistry and chemical biology. Vinyl and allylic halides are important intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. nih.govrsc.orgnih.govchemicalbook.com

The this compound scaffold could be used as a starting point for the synthesis of libraries of compounds for biological screening. The ability to independently functionalize the allylic and vinylic positions allows for the rapid generation of molecular diversity.

For example, the vinyl bromide moiety can be converted into a vinylmagnesium bromide, a versatile Grignard reagent, which can then be used to introduce the vinylphenyl group into complex molecules with potential therapeutic applications. guidechem.com The allylic bromide can be used to alkylate various substrates to produce compounds with potential biological activity. chemicalbook.com The exploration of these applications will require close collaboration between synthetic chemists, biologists, and pharmacologists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-bromoprop-2-en-1-yl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via allylic bromination or coupling reactions. For example, method 3.2.2 (scale: 20.4 mmol) yielded 35% product using bromopropene derivatives and benzene precursors under controlled temperatures (e.g., 50–60°C). Solvent choice (e.g., dichloromethane) and catalysts (e.g., Lewis acids) significantly affect regioselectivity and yield . Safety protocols must include inert atmospheres to prevent undesired side reactions, as brominated alkenes are reactive intermediates .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic signals include vinyl protons (δ 5.7–5.8 ppm) and bromine-induced deshielding of adjacent carbons (δ 120–130 ppm) .

  • IR : C-Br stretching vibrations appear at ~560–610 cm⁻¹ .

  • Mass Spectrometry : Molecular ion peaks at m/z 229.092 (average mass) and 227.995 (monoisotopic mass) confirm the molecular formula C₁₀H₁₀BrF .

    Technique Key Data Reference
    NMRδ 5.76–5.78 (vinyl H), δ 120–130 (C-Br)
    IR560–610 cm⁻¹ (C-Br)
    MSm/z 229.092 (avg), 227.995 (monoisotopic)

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under argon at –20°C to prevent photolytic degradation. Avoid prolonged exposure to light or moisture, as bromoalkenes are prone to hydrolysis or radical-mediated decomposition . Purity (>95%) should be confirmed via GC or HPLC before storage .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, methyl) on the benzene ring influence the reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -F in 4-fluoro derivatives) increase the electrophilicity of the bromopropenyl moiety, enhancing Suzuki coupling efficiency. Conversely, electron-donating groups (e.g., -CH₃) stabilize intermediates in nucleophilic substitutions. Computational modeling (DFT) can quantify substituent effects on activation energies .

Q. How can researchers resolve contradictions in reported biological activity data for brominated benzene derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme vs. cell-based models). Standardize protocols using positive controls (e.g., known kinase inhibitors) and validate results across multiple replicates. For example, receptor binding studies (IC₅₀ values) should be corroborated with X-ray crystallography to confirm binding modes .

Q. What computational tools are effective for predicting the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict allylic vs. vinylic coupling pathways. Molecular dynamics simulations further assess solvent effects on reaction trajectories. SMILES notation (e.g., C1=CC(=CC=C1C=CCBr)Br) aids in generating 3D conformers for docking studies .

Q. How can crystallographic data improve mechanistic understanding of brominated benzene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., R factor = 0.029) reveals bond angles and Br···π interactions, which correlate with stability and reactivity. For example, dihedral angles >30° between the benzene ring and bromopropenyl group indicate steric hindrance in planar transition states .

Key Notes

  • Data Integration : Advanced FAQs incorporate interdisciplinary methods (e.g., computational modeling, crystallography) to address mechanistic and analytical challenges.
  • Contradiction Management : Iterative validation (e.g., biological assays + structural data) mitigates conflicting results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.